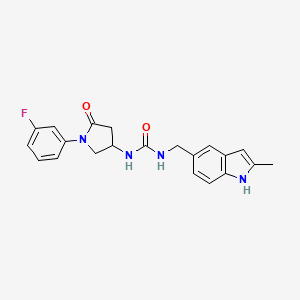

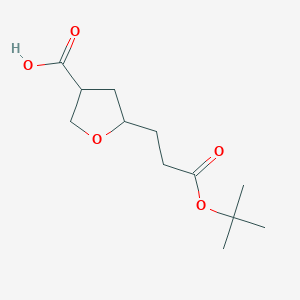

1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea" is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Diaryl ureas have been extensively studied for their anticancer properties and have been found to inhibit various cancer cell lines effectively .

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, while the exact synthesis of the compound is not detailed, similar compounds have been synthesized using related methods. For instance, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized through a computer-aided process, demonstrating the importance of computational tools in the development of new anticancer agents . Additionally, 1,3-disubstituted ureas with phenyl fragments containing fluorine and/or chlorine substituents were synthesized with yields ranging from 33 to 80%, showcasing the variability in the synthesis process .

Molecular Structure Analysis

The molecular structure of diaryl ureas is characterized by the presence of two aryl groups attached to a urea moiety. The specific compound mentioned features a 3-fluorophenyl group and a 2-methyl-1H-indol-5-ylmethyl group, which are likely to contribute to its biological activity. The presence of fluorine atoms can significantly affect the molecule's binding affinity and metabolic stability .

Chemical Reactions Analysis

Diaryl ureas can participate in various chemical reactions due to their functional groups. The urea moiety can form hydrogen bonds, which is crucial for their biological activity. The fluorine atom in the 3-fluorophenyl group can be involved in halogen bonding, which can enhance the molecule's interaction with biological targets . The indole moiety can also engage in pi-stacking interactions, which may be relevant in the context of biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by the substituents on the phenyl rings. The presence of a fluorine atom can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties . The polycyclic fragments in the structure can also contribute to the lipophilicity and may affect the compound's ability to penetrate cell membranes .

Applications De Recherche Scientifique

Central Nervous System Agents

Research on N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which share a structural resemblance to the compound , has identified compounds with anxiolytic activity and muscle-relaxant properties. These compounds demonstrate significant central nervous system activities, including anxiolytic and muscle-relaxant effects, without sedative or hypnotic actions, suggesting potential therapeutic applications for anxiety and muscle tension disorders (Rasmussen et al., 1978).

Orexin Receptor Antagonism and Eating Disorders

A study on the effects of various antagonists, including a structurally similar compound, on binge eating in rats revealed that selective antagonism at the orexin-1 receptor (OX1R) can reduce binge eating of highly palatable food without affecting standard food intake. This finding suggests that OX1R mechanisms play a significant role in binge eating, pointing towards potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Serotonergic Activity and Antidepressant Potential

Research into unsymmetrical ureas as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities indicates that some urea derivatives, including those structurally related to the compound , exhibit both serotonin reuptake inhibition and serotonin receptor antagonism. These dual activities suggest their potential as more efficient antidepressants due to the pronounced enhancement in serotonergic neurotransmission (Matzen et al., 2000).

PI3 Kinase Inhibition and Cancer Research

The synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor highlight the role of structural derivatives in understanding and enhancing anticancer therapies. These findings contribute to the broader understanding of kinase inhibition mechanisms and the development of targeted cancer treatments (Chen et al., 2010).

Enzyme Inhibition and Anticancer Activity

A study on urea derivatives, including some new compounds, evaluated their urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition assays, as well as their effects on a prostate cancer cell line. One of the new compounds demonstrated in vitro anticancer activity, highlighting the potential of urea derivatives in developing new anticancer agents (Mustafa et al., 2014).

Propriétés

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methyl-1H-indol-5-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c1-13-7-15-8-14(5-6-19(15)24-13)11-23-21(28)25-17-10-20(27)26(12-17)18-4-2-3-16(22)9-18/h2-9,17,24H,10-12H2,1H3,(H2,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUWCMMAFRMLDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este](/img/structure/B2501742.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2501746.png)

![N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide](/img/structure/B2501747.png)

![2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2501750.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2501752.png)

![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)

![isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2501756.png)

![3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2501764.png)